2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
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Overview
Description
The compound “2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide” is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities .
Scientific Research Applications
- Applications : Researchers have successfully employed this reagent in diverse SM coupling processes .
- Example : 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide showed promising results .
Suzuki–Miyaura Coupling
Hydromethylation
Antitumor Potential
Plant Hormone Analog
Future Directions
The development of novel and promising fungicides is urgently required . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities . Therefore, “2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide” and related compounds could be potential candidates for future research and development in this area.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is known for its mild and functional group tolerant reaction conditions .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2-bromo-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N3O/c1-9-8-12(15(17,18)19)22-13(21-9)6-7-20-14(23)10-4-2-3-5-11(10)16/h2-5,8H,6-7H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURAULZHTAGHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC=C2Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide |
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